![molecular formula C5H4ClNO3 B1628690 5-(Chloromethyl)isoxazole-3-carboxylic acid CAS No. 3209-41-4](/img/structure/B1628690.png)
5-(Chloromethyl)isoxazole-3-carboxylic acid
Overview
Description
5-(Chloromethyl)isoxazole-3-carboxylic acid is a compound that belongs to the class of isoxazoles . It appears as a white to tan powder or crystals .
Synthesis Analysis
The synthesis of 5-(Chloromethyl)isoxazole-3-carboxylic acid involves the cycloaddition of nitrile oxides generated in situ from aldoximes to 2,3-dichloroprop-1-ene in the oxidizing system Oxone®–NaCl–Na2CO3 in an aqueous medium . This procedure provides high yields of the target products and avoids the use of organic oxidants, bases, and solvents .Molecular Structure Analysis
The molecular weight of 5-(Chloromethyl)isoxazole-3-carboxylic acid is 161.54 . The infrared spectrum and proton NMR spectrum conform to the structure .Physical And Chemical Properties Analysis
5-(Chloromethyl)isoxazole-3-carboxylic acid appears as a white to tan powder or crystals . It has a melting point of 95.8-100.5 degrees Celsius .Scientific Research Applications
Drug Discovery
Isoxazole scaffolds are crucial in drug discovery research due to their varied biological activities. They can act as anticancer agents , HDAC inhibitors , antioxidants , antibacterial , and antimicrobial agents .
Antibiotic Development
The core structure of isoxazole has been found in many drugs, such as sulfamethoxazole, which acts as an antibiotic .
Neurological Research
Isoxazoles like muscimol act as GABAA receptor agonists, while ibotenic acid acts as a neurotoxin. These compounds are used in neurological research to understand brain function and disorders .
Anti-inflammatory Agents
Compounds like parecoxib, which act as COX2 inhibitors, are derived from isoxazole and used as anti-inflammatory agents .
Immunosuppressants
Leflunomide, an immunosuppressant agent, also contains the isoxazole structure, indicating potential applications in immune response modulation .
Antituberculosis Activity
Isoxazole carboxylic acid derivatives have shown potent anti-TB activity, especially those with halogen substituents among mono- and di-substituted compounds .
Mechanism of Action
- Isoxazoles are five-membered heterocyclic compounds commonly found in various drugs. Their significance lies in their ability to bind to biological targets due to their chemical diversity .
Target of Action
Mode of Action
properties
IUPAC Name |
5-(chloromethyl)-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c6-2-3-1-4(5(8)9)7-10-3/h1H,2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQAZQHGFPGMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619085 | |
Record name | 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid | |
CAS RN |
3209-41-4 | |
Record name | 5-(Chloromethyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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